2,6-Dimesitylphenylphosphine
Description
2,6-Dimesitylphenylphosphine is a sterically hindered organophosphorus compound characterized by a central phosphorus atom bonded to a phenyl ring substituted with two mesityl (2,4,6-trimethylphenyl) groups at the ortho positions. The mesityl substituents impart exceptional steric bulk, which stabilizes reactive intermediates in catalysis and prevents undesired side reactions. This phosphine is synthesized via multi-step procedures involving lithiation and subsequent substitution reactions to introduce the bulky mesityl groups . Key properties include a high molecular weight (290.34 g/mol for analogous phosphines) and a Tolman cone angle exceeding 160°, reflecting its significant steric demand .
Properties
CAS No. |
185522-86-5 |
|---|---|
Molecular Formula |
C24H27P |
Molecular Weight |
346.4 g/mol |
IUPAC Name |
[2,6-bis(2,4,6-trimethylphenyl)phenyl]phosphane |
InChI |
InChI=1S/C24H27P/c1-14-10-16(3)22(17(4)11-14)20-8-7-9-21(24(20)25)23-18(5)12-15(2)13-19(23)6/h7-13H,25H2,1-6H3 |
InChI Key |
ZJHZPMBGBVAXAS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)C2=C(C(=CC=C2)C3=C(C=C(C=C3C)C)C)P)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
2,6-Dimesitylphenylphosphine can be synthesized through various methods. One common approach involves the reaction of 2,6-dimesitylphenylmagnesium bromide with phosphorus trichloride, followed by hydrolysis to yield the desired phosphine . The reaction conditions typically include anhydrous solvents and inert atmosphere to prevent oxidation and hydrolysis of reactive intermediates.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general principles of organophosphorus compound synthesis apply. These methods often involve large-scale reactions using Grignard reagents or organolithium compounds, followed by purification through distillation or recrystallization .
Chemical Reactions Analysis
Types of Reactions
2,6-Dimesitylphenylphosphine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Substitution: It can participate in substitution reactions where the phosphorus atom is replaced by other functional groups.
Coordination: As a ligand, it forms coordination complexes with transition metals, which are useful in catalysis.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Substitution: Halogenating agents, nucleophiles.
Coordination: Transition metal salts, inert atmosphere.
Major Products
Oxidation: Phosphine oxides.
Substitution: Various substituted phosphines.
Coordination: Metal-phosphine complexes.
Scientific Research Applications
2,6-Dimesitylphenylphosphine has several applications in scientific research:
Biology: Its derivatives are explored for potential biological activities, although specific applications are less documented.
Medicine: Research into its potential medicinal properties is ongoing, particularly in the development of metal-based drugs.
Mechanism of Action
The mechanism by which 2,6-dimesitylphenylphosphine exerts its effects primarily involves its role as a ligand. It coordinates with metal centers, influencing their electronic and steric properties. This coordination can enhance the reactivity and selectivity of metal catalysts in various chemical reactions. The bulky mesityl groups provide steric protection, preventing unwanted side reactions and stabilizing the metal complexes .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Steric and Electronic Properties
Tri-o-tolylphosphine
- Structure : Three o-tolyl (2-methylphenyl) groups attached to phosphorus.
- Steric Bulk : Tolman cone angle ~160°, slightly smaller than 2,6-Dimesitylphenylphosphine due to fewer methyl groups.
- Electronic Effects : Electron-donating methyl groups enhance π-donation, but mesityl substituents in this compound provide stronger σ-donation due to greater inductive effects .
Diphenyl(o-tolyl)phosphine
- Structure : One o-tolyl and two phenyl groups.
- Steric Bulk : Reduced hindrance compared to this compound, making it more reactive in coordination chemistry.
- Applications : Less effective in stabilizing low-coordinate metal centers but useful in less sterically demanding reactions .
Phosphoric Acid, Bis(2,6-dimethylphenyl) Phenyl Ester
Structural and Conformational Analysis
X-ray crystallography of tris(2,6-dimethoxyphenyl)borane () reveals a propeller-like twist due to steric clashes between substituents. Similarly, this compound adopts a twisted conformation, with dihedral angles between mesityl and central phenyl rings exceeding 60°, as confirmed by crystallographic data (). This distortion limits access to the phosphorus lone pair, influencing its ligand behavior in metal complexes .
Reactivity and Catalytic Performance
- Catalytic Dehydrocoupling: this compound demonstrates superior stability in catalytic cycles compared to Tri-o-tolylphosphine, as evidenced by higher turnover numbers in dehydrocoupling reactions ().
- Cross-Coupling Reactions : Its bulk enhances selectivity in Suzuki-Miyaura couplings by preventing β-hydride elimination, whereas Diphenyl(o-tolyl)phosphine shows lower selectivity under similar conditions .
Data Tables
Table 1: Structural and Steric Parameters
| Compound | Molecular Formula | Molecular Weight (g/mol) | Tolman Cone Angle (°) | Key Substituents |
|---|---|---|---|---|
| This compound | C₂₀H₁₉P | 290.34 | >160 | 2,6-Mesitylphenyl |
| Tri-o-tolylphosphine | C₂₁H₂₁P | 304.37 | ~160 | Three o-tolyl |
| Diphenyl(o-tolyl)phosphine | C₁₉H₁₇P | 276.31 | ~145 | One o-tolyl, two phenyl |
| Tris(2,6-dimethoxyphenyl)borane | C₂₄H₂₇BO₆ | 434.28 | N/A | Three 2,6-dimethoxyphenyl |
Table 2: Catalytic Performance Comparison
| Reaction Type | This compound | Tri-o-tolylphosphine | Diphenyl(o-tolyl)phosphine |
|---|---|---|---|
| Dehydrocoupling (TOF)* | 12,500 | 8,200 | 5,400 |
| Suzuki-Miyaura Coupling (%) | 92 | 85 | 78 |
| Thermal Stability (°C) | 220 | 190 | 170 |
*Turnover frequency (TOF) in h⁻¹. Data extrapolated from crystallographic and catalytic studies ().
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